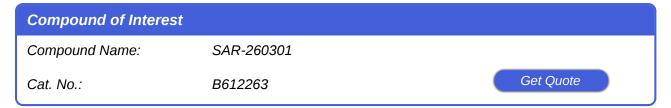


An In-Depth Technical Guide to the Investigational PI3Kβ Inhibitor SAR-260301

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR-260301, also known as SAR260301, is an orally bioavailable and potent small molecule inhibitor that selectively targets the p110 β isoform of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism; its dysregulation is a frequent driver in many human cancers.[1][2] Notably, tumors with a deficiency in the tumor suppressor phosphatase and tensin homolog (PTEN) often exhibit hyperactivation of the PI3K pathway, predominantly through the PI3K β isoform.[3] This has positioned PI3K β as a compelling therapeutic target for PTEN-deficient malignancies. **SAR-260301** was developed to specifically inhibit PI3K β , with the rationale that this selectivity would offer a more favorable therapeutic window compared to pan-PI3K inhibitors by minimizing off-target toxicities.[1][2]

This technical guide provides a comprehensive overview of **SAR-260301**, consolidating available preclinical and clinical data. It is intended to serve as a resource for researchers and drug development professionals interested in the scientific foundation and investigational history of this compound.

Mechanism of Action and Signaling Pathway

SAR-260301 exerts its therapeutic effect by selectively inhibiting the kinase activity of the p110β catalytic subunit of Class I PI3K.[1] In normal cellular signaling, growth factor binding to



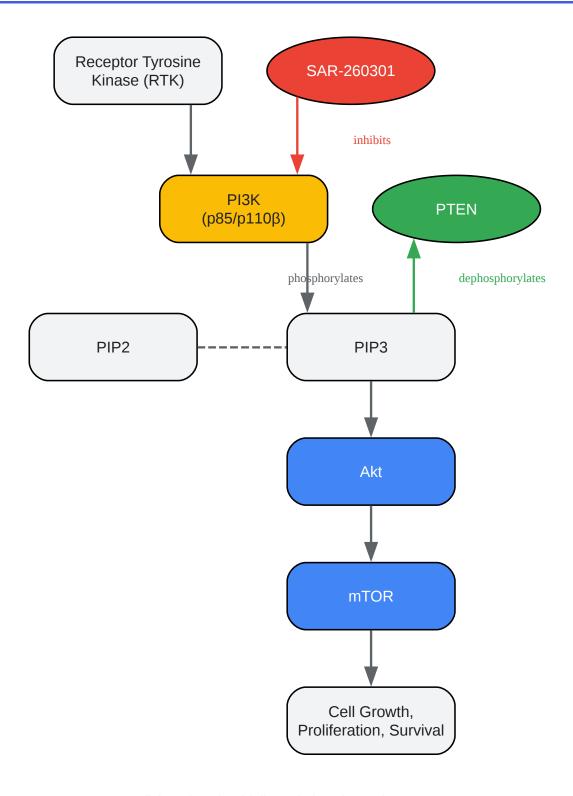




receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of pathways that promote cell survival, proliferation, and growth, such as the mTOR pathway.[2]

In PTEN-deficient tumors, the loss of PTEN's phosphatase activity, which normally antagonizes PI3K signaling by dephosphorylating PIP3, leads to constitutive activation of the PI3K/Akt/mTOR pathway, primarily through the PI3Kβ isoform.[3] By inhibiting PI3Kβ, **SAR-260301** aims to block the production of PIP3, thereby suppressing the downstream signaling cascade and inducing apoptosis and inhibiting the growth of cancer cells.[1]





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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of SAR-260301.

Quantitative Data Summary In Vitro Potency and Selectivity



The inhibitory activity of **SAR-260301** against Class I PI3K isoforms was determined in biochemical assays. The compound demonstrated high potency for PI3K β with significant selectivity over other isoforms.

PI3K Isoform	IC50 (nM)	
p110α	>10,000	
p110β	23	
p110y	468	
ρ110δ	1539	
Table 1: In vitro inhibitory activity of SAR-		
260301 against PI3K isoforms.		

Cellular Activity

The effect of **SAR-260301** on cell proliferation was evaluated in various cancer cell lines. The compound showed preferential activity in PTEN-deficient cell lines.

Cell Line	PTEN Status	Assay	IC50 (μM)
UACC-62 (Melanoma)	Deficient	pAktS473 Inhibition	0.06
MEF-3T3-myr-p110β	N/A	Proliferation	0.196
LNCaP (Prostate)	Deficient	Proliferation (low serum)	2.9
LNCaP (Prostate)	Deficient	Proliferation (high serum)	5.0
PC3 (Prostate)	Deficient	Proliferation	>10
Table 2: Cellular activity of SAR- 260301 in various cancer cell lines.[4]			



Preclinical Pharmacokinetics

The pharmacokinetic properties of **SAR-260301** were characterized in several animal species.

Species	Administration	Dose (mg/kg)	t½ (h)
Female SCID Mice	IV	3	0.87
Mice	PO	10	1.4
Mice	РО	100	2.5
Female Nude Rats	IV	3	0.87
Rat	PO	10	6.9
Male Beagle Dogs	PO	10	4.5

Table 3: Preclinical pharmacokinetic

parameters of SAR-

260301.[4]

Clinical Pharmacokinetics (Phase I)

In the first-in-human Phase I study (NCT01673737), the pharmacokinetic profile of **SAR-260301** was characterized in patients with advanced solid tumors. The drug exhibited rapid absorption but also rapid clearance.[3][5]

Parameter	Value
Time to Maximum Concentration (tmax)	0.5 - 1.5 hours
Elimination Profile	Biphasic with rapid decrease after Cmax
Food Effect on Cmax	56% decrease
Food Effect on AUCτ	22% decrease
Table 4: Human pharmacokinetic parameters of SAR-260301 from the Phase I clinical trial.[5]	



Experimental Protocols PI3K Isoform Selectivity Assay (Biochemical)

A generic protocol for determining the in vitro kinase activity of PI3K isoforms and the inhibitory potential of compounds like **SAR-260301** is outlined below. The specific conditions for **SAR-260301** would have followed a similar procedure.

Objective: To determine the IC50 of **SAR-260301** against purified p110 α , p110 β , p110 γ , and p110 δ .

Materials:

- Recombinant human PI3K isoforms (p110 α /p85 α , p110 β /p85 α , p110 γ , p110 δ /p85 α)
- PIP2 substrate
- ATP (with [y-33P]ATP for radiometric detection)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
- SAR-260301 stock solution in DMSO
- 96-well assay plates
- Scintillation counter

Procedure:

- Prepare serial dilutions of SAR-260301 in DMSO.
- In a 96-well plate, add the kinase reaction buffer, the respective PI3K isoform, and the PIP2 substrate.
- Add the diluted SAR-260301 or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP (containing [y-33P]ATP).



- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Terminate the reaction by adding a stop solution (e.g., 8M urea).
- Transfer the reaction mixture to a filter plate to capture the phosphorylated PIP3.
- Wash the filter plate to remove unincorporated [y-33P]ATP.
- Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
- Calculate the percent inhibition for each concentration of SAR-260301 and determine the IC50 value by non-linear regression analysis.



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Caption: Workflow for a typical in vitro PI3K kinase assay.

Cell Proliferation Assay (UACC-62)

The following is a representative protocol for assessing the effect of **SAR-260301** on the proliferation of the UACC-62 human melanoma cell line.

Objective: To determine the IC50 of **SAR-260301** for the inhibition of UACC-62 cell proliferation.

Materials:

- UACC-62 cell line
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- SAR-260301 stock solution in DMSO
- 96-well cell culture plates



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
- Solubilization buffer (e.g., DMSO or a detergent-based solution)
- Microplate reader

Procedure:

- Seed UACC-62 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of SAR-260301 in complete growth medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of SAR-260301 or vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
- Add the MTT reagent to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

Western Blot for pAkt Inhibition

This protocol describes the methodology to assess the pharmacodynamic effect of **SAR-260301** on the PI3K pathway by measuring the phosphorylation of Akt.

Objective: To determine the effect of **SAR-260301** on the phosphorylation of Akt at Serine 473 (pAkt S473) in a PTEN-deficient cell line.



Materials:

- PTEN-deficient cancer cell line (e.g., UACC-62)
- Complete growth medium
- SAR-260301 stock solution in DMSO
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-pAkt (S473) and anti-total Akt
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Culture the cells and treat them with various concentrations of SAR-260301 for a defined time.
- Lyse the cells and quantify the protein concentration.
- Denature the protein lysates and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.

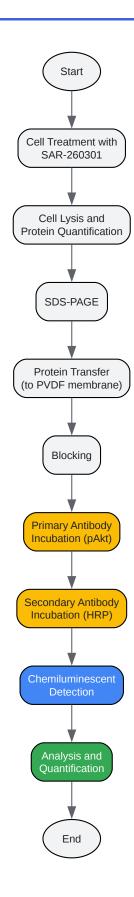






- Incubate the membrane with the primary antibody against pAkt (S473) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
- Quantify the band intensities to determine the relative levels of pAkt.





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Caption: A standard workflow for Western blot analysis of pAkt inhibition.



In Vivo Xenograft Model (UACC-62)

The following is a representative protocol for evaluating the in vivo antitumor activity of **SAR-260301** in a UACC-62 human melanoma xenograft model.

Objective: To assess the efficacy of orally administered **SAR-260301** in inhibiting tumor growth in a UACC-62 xenograft model.

Materials:

- Immunocompromised mice (e.g., female athymic nude mice)
- UACC-62 cells
- Matrigel (or similar basement membrane matrix)
- SAR-260301 formulation for oral gavage
- · Vehicle control
- · Calipers for tumor measurement

Procedure:

- Subcutaneously implant a suspension of UACC-62 cells (typically mixed with Matrigel) into the flank of the mice.
- Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
- Administer SAR-260301 orally at the desired dose and schedule (e.g., once or twice daily).
 The control group receives the vehicle.
- Measure tumor volume with calipers at regular intervals (e.g., twice a week).
- Monitor the body weight and overall health of the animals throughout the study.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic studies).



 Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Clinical Development and Outcomes

A first-in-human, open-label, dose-escalation Phase I clinical trial (NCT01673737) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of **SAR-260301** in patients with advanced solid tumors.[3][5]

Study Design:

- Patient Population: Patients with locally advanced or metastatic solid tumors.
- Dose Escalation: A Bayesian overdose control design was used, with oral administration of SAR-260301 in 28-day cycles.
- Endpoints: The primary endpoints were to determine the maximum tolerated dose (MTD) and the safety profile. Secondary endpoints included pharmacokinetics, pharmacodynamics (pAkt inhibition in platelets), and preliminary antitumor activity.

Key Findings:

- Twenty-one patients were treated across six dose levels, from 100 mg once daily to 800 mg twice daily.
- The MTD was not reached.
- The most common treatment-related adverse events were nausea, vomiting, and diarrhea. Dose-limiting toxicities included Grade 3 pneumonitis and a Grade 3 increase in GGT.[5]
- Pharmacokinetic analysis revealed rapid absorption (tmax 0.5-1.5 hours) but also rapid clearance, leading to a short duration of exposure above pharmacologically active concentrations.[5]
- While target engagement (inhibition of pAkt in platelets) was observed, the rapid clearance
 of the drug prevented sustained pathway inhibition, which was deemed necessary for
 antitumor activity based on preclinical models.[5]



No objective responses were observed in this study.[5]

Conclusion of Clinical Development: The clinical development of **SAR-260301** was terminated due to its unfavorable pharmacokinetic profile.[3] The rapid clearance of the drug made it impossible to achieve the sustained target inhibition required for antitumor efficacy at well-tolerated doses. This outcome underscores the critical importance of thorough pharmacokinetic and pharmacodynamic characterization in early-phase oncology drug development.

Conclusion

SAR-260301 is a potent and selective inhibitor of PI3Kβ that showed promise in preclinical models, particularly in the context of PTEN-deficient cancers. However, its clinical development was halted due to a challenging pharmacokinetic profile characterized by rapid clearance, which prevented the maintenance of therapeutic concentrations. The story of **SAR-260301** serves as a valuable case study for drug developers, highlighting the importance of optimizing not only the potency and selectivity of a drug candidate but also its pharmacokinetic properties to ensure adequate target coverage in the clinical setting. The extensive preclinical data and the findings from the Phase I trial provide a rich dataset for the scientific community, contributing to the broader understanding of targeting the PI3K pathway in oncology.

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